2-Chloro-7,8-dimethyl-3-phenylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-chloro-7,8-dimethyl-3-phenylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN/c1-11-8-9-14-10-15(13-6-4-3-5-7-13)17(18)19-16(14)12(11)2/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGMLGVFKKVIGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=C(C=C2C=C1)C3=CC=CC=C3)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653626 |

Source

|

| Record name | 2-Chloro-7,8-dimethyl-3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031928-21-8 |

Source

|

| Record name | 2-Chloro-7,8-dimethyl-3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Chloro-7,8-dimethyl-3-phenylquinoline" chemical properties

An In-depth Technical Guide to the Synthesis and Properties of 2-Chloro-7,8-dimethyl-3-phenylquinoline

This guide provides a comprehensive overview of the synthesis, predicted chemical properties, and potential reactivity of this compound. As this appears to be a novel compound with limited to no direct characterization in the existing literature, this document leverages established chemical principles and data from structurally analogous compounds to construct a predictive but scientifically grounded profile. This whitepaper is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who may be interested in this unique heterocyclic scaffold.

Strategic Approach to Synthesis

The quinoline core is a cornerstone of many biologically active compounds.[1] The target molecule, this compound, presents a specific substitution pattern that suggests a multi-step synthetic strategy. The most logical and well-precedented approach begins with the construction of a versatile quinoline intermediate, which is then further functionalized to introduce the C3-phenyl group.

Our proposed synthesis is a three-step sequence, commencing with the widely-used Vilsmeier-Haack reaction to form the quinoline core, followed by a Grignard reaction to install the phenyl moiety as a secondary alcohol, and concluding with a deoxygenation step to yield the final product.

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a highly efficient method for the synthesis of 2-chloro-3-formylquinolines from readily available acetanilides.[2][3] This reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, which then drives the cyclization of the acetanilide.

Protocol:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃, 7 equivalents) dropwise with stirring, maintaining the temperature below 5 °C. The formation of the solid Vilsmeier reagent will be observed.

-

Once the addition is complete, allow the mixture to stir for an additional 30 minutes at 0 °C.

-

Add N-(2,3-dimethylphenyl)acetamide (1 equivalent) to the reaction mixture.

-

Heat the mixture to 80-90 °C and maintain for 12-15 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent system, such as a petroleum ether/ethyl acetate mixture, to yield 2-chloro-7,8-dimethylquinoline-3-carbaldehyde as a white or off-white solid.[1]

Step 2: Synthesis of (2-Chloro-7,8-dimethylquinolin-3-yl)(phenyl)methanol

The addition of a Grignard reagent to an aldehyde is a classic and reliable method for forming a new carbon-carbon bond and a secondary alcohol.[4]

Protocol:

-

Prepare the Grignard reagent, phenylmagnesium bromide, by reacting bromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[4]

-

In a separate flame-dried, three-necked flask under an inert atmosphere, dissolve the 2-chloro-7,8-dimethylquinoline-3-carbaldehyde (1 equivalent) from Step 1 in anhydrous THF.

-

Cool the aldehyde solution to 0 °C in an ice bath.

-

Add the freshly prepared phenylmagnesium bromide solution (1.1 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude alcohol by column chromatography on silica gel to yield the desired product.

Step 3: Synthesis of this compound

Barton-McCombie deoxygenation is a robust method for removing the hydroxyl group from the secondary alcohol intermediate. This two-step procedure involves the formation of a thiocarbonyl derivative followed by radical-induced reduction.

Protocol:

-

Thioacylation: To a solution of the alcohol from Step 2 (1 equivalent) and pyridine (2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add phenyl chlorothionoformate (1.2 equivalents). Allow the reaction to stir at room temperature until completion (monitored by TLC). Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to give the crude thiocarbonate.

-

Reduction: Dissolve the crude thiocarbonate in anhydrous toluene. Add tributyltin hydride ((n-Bu)₃SnH, 1.5 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux (around 110 °C) for 2-4 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to remove tin byproducts and isolate the final product, this compound.

Predicted Physicochemical and Spectroscopic Properties

The properties of the target compound are predicted based on its structure and data from similar compounds found in the literature.

Table 1: Predicted Physicochemical Properties

| Property | Value | Justification |

| Molecular Formula | C₁₇H₁₄ClN | Based on the proposed structure. |

| Molecular Weight | 267.75 g/mol | Calculated from the molecular formula. |

| Appearance | White to pale yellow crystalline solid | Typical for substituted quinolines. |

| Melting Point | 110 - 125 °C (estimated) | By analogy to substituted 2-chloroquinolines and phenylquinolines. |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and aromatic solvents (toluene). Sparingly soluble in alcohols. Insoluble in water. | Common solubility profile for moderately polar organic compounds. |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signature |

| ¹H NMR (CDCl₃) | δ 8.2-8.4 (s, 1H, H4), δ 7.3-7.6 (m, 7H, H5, H6, and phenyl-H), δ 2.5 (s, 3H, CH₃ at C7 or C8), δ 2.4 (s, 3H, CH₃ at C7 or C8). |

| ¹³C NMR (CDCl₃) | δ ~150-155 (C2-Cl), δ ~145-148 (Quaternary C), δ ~125-140 (Aromatic C-H and C-ipso), δ ~17-20 (Methyl C). |

| IR (KBr) | ~3050 cm⁻¹ (Ar C-H stretch), ~1580, 1490, 1450 cm⁻¹ (C=C and C=N ring stretch), ~800-850 cm⁻¹ (Ar C-H bend), ~750 cm⁻¹ (C-Cl stretch). |

| Mass Spec (EI) | M⁺ peak at m/z = 267. A prominent [M+2]⁺ peak at m/z = 269 (due to ³⁷Cl isotope) with ~1/3 the intensity of the M⁺ peak. |

Chemical Reactivity and Potential Applications

The structure of this compound features several reactive sites, making it a valuable scaffold for further chemical derivatization.

Caption: Key reactivity sites on the this compound scaffold.

-

C2-Chloro Position: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups, including amines, alcohols (via hydrolysis to the quinolone)[5], and thiols. Furthermore, this site is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura[6][7] and Buchwald-Hartwig amination, enabling the synthesis of more complex biaryl systems or arylamines.

-

Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen makes it basic and nucleophilic. It can be protonated by acids or alkylated to form quaternary quinolinium salts.

-

Aromatic Rings: Both the quinoline ring system and the C3-phenyl substituent can undergo electrophilic aromatic substitution, although the conditions would need to be carefully controlled to manage regioselectivity.

The diverse reactivity of this molecule makes it an attractive starting point for the development of new pharmaceuticals, agrochemicals, and functional materials where a substituted quinoline core is desired.

References

-

Khan, I. U., et al. (2010). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(1), o200. [Link]

-

Khan, F. N., et al. (2009). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2709. [Link]

-

Ali, A. A., et al. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Journal of Education and Science, 26(3), 74-87. [Link]

-

Beka, M. K., et al. (2014). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 19(7), 9847-9858. [Link]

-

Kamal, A., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(3), 639-645. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1334-1361. [Link]

-

Mohssen, H. F., et al. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of Research in Pharmacy and Chemistry, 8(3), 435-442. [Link]

-

Neier, R. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. [Link]

-

Ghorbani-Vaghei, R., et al. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. BMC Chemistry, 19(1), 1-18. [Link]

-

Wang, G., et al. (2011). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Chinese Journal of Chemistry, 29(1), 143-146. [Link]

-

Mandal, A., & Taleb, A. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(38), 7721-7742. [Link]

-

El-Sayed, M. A., et al. (2017). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. ResearchGate. [Link]

-

Bapurao, B. S., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3244-3248. [Link]

-

SM Organic Chemistry. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Wang, M.-F., et al. (2026). HCO₂H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

"2-Chloro-7,8-dimethyl-3-phenylquinoline" CAS number 1031928-21-8

An In-Depth Technical Guide to 2-Chloro-7,8-dimethyl-3-phenylquinoline (CAS: 1031928-21-8)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1031928-21-8), a substituted quinoline of significant interest in medicinal chemistry and synthetic organic chemistry. The quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals and biologically active compounds.[1] This document details the compound's physicochemical properties, outlines a robust, field-proven synthetic methodology based on established chemical principles, and describes a complete workflow for its analytical characterization. Furthermore, it explores the potential therapeutic applications of this molecular class, grounded in the known biological activities of related phenylquinoline derivatives, thereby offering valuable insights for drug discovery and development programs.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound. The chlorine atom at the C2 position is a key functional handle, making it an excellent intermediate for further chemical modification.[2][3] The chlorine can be readily displaced by various nucleophiles (nitrogen, oxygen, sulfur) or engaged in transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1031928-21-8 | |

| Molecular Formula | C₁₇H₁₄ClN | |

| Molecular Weight | 267.76 g/mol | |

| Canonical SMILES | CC1=C(C=C2C(=C1)N=C(C(=C2)C3=CC=CC=C3)Cl)C | |

| IUPAC Name | This compound | |

| Appearance | Predicted: White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | Inferred from structure |

Synthesis Protocol: A Vilsmeier-Haack Approach

Causality Behind Experimental Design:

The Vilsmeier-Haack reaction is chosen for its efficiency in concurrently forming the quinoline ring and installing the crucial chloro- and formyl- functionalities. However, our target has a phenyl group at C3, not a formyl group. Therefore, a two-stage synthesis is proposed:

-

Stage 1: Synthesis of the Precursor. A Friedel-Crafts acylation is used to prepare the key intermediate, 2-amino-3,4-dimethylbenzophenone, which contains the necessary carbon skeleton.

-

Stage 2: Cyclization and Chlorination. The intermediate is then cyclized and chlorinated using phosphorus oxychloride (POCl₃) in a reaction analogous to the Bischler-Napieralski or related quinoline syntheses.

Caption: Proposed two-stage synthesis workflow for the target compound.

Step-by-Step Experimental Protocol:

Stage 1: Synthesis of 2-Amino-3,4-dimethylbenzophenone (Intermediate 1)

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in anhydrous carbon disulfide (CS₂) or dichloromethane (DCM).

-

Acylation: Cool the suspension to 0 °C in an ice bath. Add 2,3-dimethylaniline (1.0 eq.) to the mixture. Subsequently, add benzoyl chloride (1.1 eq.) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Rationale: The Lewis acid AlCl₃ activates the benzoyl chloride, facilitating electrophilic aromatic substitution (Friedel-Crafts acylation) onto the electron-rich aniline ring. The reaction is directed ortho to the amino group.

-

-

Reaction & Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.

-

Rationale: The acidic workup hydrolyzes the aluminum complexes and protonates the amine, making it soluble in the aqueous layer and aiding in purification.

-

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure intermediate.

Stage 2: Synthesis of this compound (Final Product)

-

Cyclization: Combine 2-amino-3,4-dimethylbenzophenone (1.0 eq.) and malonic acid (1.5 eq.) in a suitable high-boiling solvent (e.g., diphenyl ether). Heat the mixture to reflux (approx. 250 °C) for 2-3 hours.

-

Rationale: This is a variation of the Gould-Jacobs reaction. The amine condenses with one of the carboxylic acid groups of malonic acid, followed by thermal cyclization and decarboxylation to form the quinolin-2-one ring system.

-

-

Chlorination: Cool the reaction mixture. The resulting solid, 7,8-dimethyl-3-phenyl-1H-quinolin-2-one (Intermediate 2), can often be used directly. Add excess phosphorus oxychloride (POCl₃, 5-10 eq.).

-

Rationale: POCl₃ is a standard and highly effective reagent for converting 2-quinolinones (lactams) into 2-chloroquinolines (imidoyl chlorides).[3]

-

-

Reaction & Workup: Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor by TLC. After cooling, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Isolation & Purification: Neutralize the acidic solution with a base (e.g., NaOH or NH₄OH solution) until a precipitate forms. Collect the solid product by vacuum filtration. Recrystallize the crude product from a suitable solvent system (e.g., Ethanol/Water) or purify by column chromatography to yield the final, pure this compound.

Potential Applications in Drug Development

While specific biological data for CAS 1031928-21-8 is not publicly available, the broader class of substituted quinoline derivatives is of immense interest in pharmacology due to a wide spectrum of biological activities.[1][5] The structural features of the target molecule—a planar aromatic system, a phenyl substituent, and a reactive chlorine handle—make it a promising scaffold for developing novel therapeutic agents.

-

Anticancer Activity: Quinoline derivatives are known to exhibit significant anticancer properties through various mechanisms, including the inhibition of kinases, topoisomerases, and DNA gyrase, or by inducing apoptosis.[1][5] Phenyl-substituted quinolines, in particular, have been investigated as G-quadruplex targeting agents and have shown antiproliferative activity against cancer cell lines like HeLa and K562.[6] The title compound could serve as a precursor for novel anticancer agents.

-

Central Nervous System (CNS) Modulation: The quinoline scaffold is a recognized "privileged structure" for targeting CNS receptors.[7] Functionalized quinolines can modulate neurotransmitter pathways and have been explored for developing novel antidepressants and other neuroactive drugs.[7]

-

Antimicrobial and Antimalarial Agents: The quinoline core is famously present in antimalarial drugs like chloroquine. The development of new quinoline-based compounds remains a key strategy to combat drug-resistant pathogens.[1]

Caption: Relationship between structure and potential biological applications.

Analytical Characterization Workflow

A self-validating protocol for confirming the identity, purity, and structure of the synthesized this compound is essential. The following workflow ensures scientific integrity.

Caption: Analytical workflow for compound validation and characterization.

Detailed Analytical Methodologies:

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the final compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% TFA or Formic Acid).

-

Detection: UV detector at 254 nm and ~320 nm (typical for quinoline systems).

-

Expected Result: A single major peak with an area percentage ≥95% indicates high purity.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight.

-

Method: Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result: A molecular ion peak [M+H]⁺ at m/z ≈ 268.76. A characteristic isotopic pattern for one chlorine atom (M⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio) must be observed, providing definitive evidence of the chloro-substituent.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate and confirm the precise molecular structure.

-

Solvent: CDCl₃ or DMSO-d₆.

-

¹H NMR: Expect distinct signals in the aromatic region (for both the quinoline and phenyl protons) and two singlets in the aliphatic region (for the two non-equivalent methyl groups at C7 and C8).

-

¹³C NMR: Expect approximately 17 distinct signals corresponding to the unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Can be used for unambiguous assignment of all proton and carbon signals if required.

-

References

-

Lee, J., et al. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry, 67(22), 7884-6. Available at: [Link][8]

-

American Chemical Society. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. ACS Publications. Available at: [Link][2]

-

American Chemical Society. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry. Available at: [Link][3]

-

Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

-

ResearchGate. (2022). Synthesis of 2-chloroquinoline-3-carbaldehydes and tetrazolo[1,5-a]quinoline-4-carbaldehydes. ResearchGate. Available at: [Link]

-

Yilmaz, V. T., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology. Available at: [Link][5]

-

Cheutin, L., et al. (2022). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules. Available at: [Link][6]

-

Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

-

Khan, F. N., et al. (2009). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link][4]

-

MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. Available at: [Link][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Potential Applications of 2-Chloro-7,8-dimethyl-3-phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The substitution pattern on the quinoline core dictates its pharmacological profile, making the development of synthetic routes to novel derivatives a key area of research. This guide focuses on the molecular structure, synthesis, and potential applications of a specific derivative, 2-Chloro-7,8-dimethyl-3-phenylquinoline, a compound with potential for further functionalization and biological evaluation.

Molecular Structure and Characterization

The core of the target molecule is a quinoline ring substituted at the 2, 3, 7, and 8 positions. The chlorine atom at the 2-position, the phenyl group at the 3-position, and the two methyl groups at the 7 and 8 positions significantly influence the molecule's electronic and steric properties.

Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | Aromatic protons on the quinoline and phenyl rings would appear in the downfield region (approx. 7.0-8.5 ppm). The two methyl groups would likely appear as singlets in the upfield region (approx. 2.3-2.6 ppm). |

| ¹³C NMR | Aromatic carbons would resonate in the range of 120-150 ppm. The carbons bearing the chlorine and the phenyl group would have distinct chemical shifts. The methyl carbons would appear at around 15-25 ppm. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of C₁₇H₁₄ClN. The isotopic pattern of chlorine (M+ and M+2 in a ~3:1 ratio) would be a key diagnostic feature. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=C and C=N stretching in the aromatic rings would be observed around 1600-1450 cm⁻¹. C-H stretching of the aromatic and methyl groups would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C-Cl stretching frequency would be observed in the fingerprint region. |

Synthesis of this compound: A Proposed Pathway

A plausible and efficient synthetic route to this compound commences with the well-established Vilsmeier-Haack reaction to construct the quinoline core, followed by the introduction of the phenyl group.

Part 1: Synthesis of the Precursor, 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

The initial step involves the synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde from N-(2,3-dimethylphenyl)acetamide. This transformation is reliably achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of activated aromatic compounds.[3]

Reaction Scheme:

Caption: Synthesis of the key intermediate via the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Cyclization [3]

-

Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise with stirring while maintaining the temperature at 0-5 °C. The formation of the chloroiminium salt (Vilsmeier reagent) is exothermic.

-

Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add N-(2,3-dimethylphenyl)acetamide portion-wise.

-

Reaction Progression: Heat the reaction mixture at 80-90 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/petroleum ether.[3]

Causality Behind Experimental Choices:

-

Vilsmeier-Haack Reagent: This reagent is a potent electrophile, crucial for the formylation and subsequent cyclization of the electron-rich N-(2,3-dimethylphenyl)acetamide to form the quinoline ring.

-

Temperature Control: The initial formation of the Vilsmeier reagent is highly exothermic and requires careful temperature control to prevent side reactions. The subsequent heating provides the necessary activation energy for the cyclization reaction.

-

Aqueous Work-up: Pouring the reaction mixture into ice water hydrolyzes the intermediate species and precipitates the organic product, which is insoluble in water.

Part 2: Proposed Synthesis of this compound

With the 2-chloro-3-formylquinoline precursor in hand, the introduction of the phenyl group at the 3-position can be envisioned through a multi-step sequence involving a Grignard reaction followed by dehydration and aromatization.

Reaction Scheme:

Caption: Proposed two-step synthesis of the target molecule from the formyl precursor.

Hypothetical Experimental Protocol:

-

Grignard Reaction: Dissolve 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C. Add a solution of phenylmagnesium bromide in THF dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude secondary alcohol intermediate.

-

Dehydration and Aromatization: Dissolve the crude alcohol in a suitable solvent like toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux with a Dean-Stark apparatus to remove water. Alternatively, treatment with a dehydrating agent like phosphorus pentoxide could be employed.

-

Purification: Upon completion of the dehydration, cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to yield this compound.

Self-Validating System:

The success of each step can be validated through standard analytical techniques. The formation of the intermediate alcohol can be confirmed by the appearance of a hydroxyl (-OH) stretch in the IR spectrum and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum. The final product can be characterized by the absence of the -OH signal and the presence of the expected aromatic proton signals in the ¹H NMR, along with the correct molecular ion peak in the mass spectrum.

Potential Applications in Drug Discovery

While the biological activity of this compound has not been specifically reported, the 3-phenylquinoline scaffold is present in compounds with a range of pharmacological activities.

-

Anticancer Activity: Many quinoline derivatives, including those with substitutions at the 2, 3, and 4 positions, have demonstrated potent anticancer properties.[4] The 2-phenylquinoline scaffold, for instance, has been identified in compounds with broad-spectrum anti-coronavirus activity.[2] The presence of the chloro group at the 2-position provides a handle for further chemical modification, such as Suzuki coupling reactions, to generate a library of compounds for screening.[5]

-

Antimicrobial Agents: The quinoline core is a well-known pharmacophore in antimicrobial agents.[6] The introduction of a phenyl group at the 3-position could modulate the lipophilicity and steric bulk, potentially leading to compounds with interesting antibacterial or antifungal profiles.

-

Enzyme Inhibition: Substituted quinolines have been shown to act as inhibitors of various enzymes. The specific substitution pattern of this compound could allow it to interact with the active sites of enzymes implicated in disease pathways.

Future Directions

The synthetic route outlined in this guide provides a foundation for the synthesis and exploration of this compound and its derivatives. Future research could focus on:

-

Optimization of the Synthesis: Fine-tuning the reaction conditions for the proposed Grignard and dehydration steps to maximize the yield and purity of the final product.

-

Structural Elucidation: Performing detailed spectroscopic analysis (¹H NMR, ¹³C NMR, MS, IR) and potentially single-crystal X-ray diffraction to definitively confirm the structure of the synthesized compound.

-

Biological Evaluation: Screening this compound and its derivatives against a panel of cancer cell lines, microbial strains, and relevant enzymes to identify potential therapeutic applications.

-

Analogue Synthesis: Utilizing the reactive chloro group at the 2-position for further functionalization via cross-coupling reactions to create a library of novel 3-phenylquinoline derivatives with diverse biological activities.

Conclusion

This compound represents a promising, yet underexplored, molecular scaffold. This technical guide provides a comprehensive overview of its structure, a plausible and detailed synthetic strategy, and a discussion of its potential applications in the field of drug discovery. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and scientists working to develop novel quinoline-based therapeutic agents.

References

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Khan, F. N., Subashini, R., Kushwaha, A. K., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2709. [Link]

- Benzerka, S., Bouraiou, A., Belfaitah, A., et al. (2013). Synthesis of New 3-heteroaryl-2-phenylquinolines and their Pharmacological Activity as Antimicrobial Agents. Future Medicinal Chemistry.

-

Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020, November 3). YouTube. Retrieved January 21, 2026, from [Link]

-

Synthesis of quinolines from 3-formylchromone. (2014). PubMed. Retrieved January 21, 2026, from [Link]

-

Synthesis of 3‐phenylquinoline (71) (2‐aminophenyl)methanol (69)... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. (2022). ACS Medicinal Chemistry Letters. Retrieved January 21, 2026, from [Link]

-

Wittig Reaction. (n.d.). University of Wisconsin-Madison. Retrieved January 21, 2026, from [Link]

-

Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. (2023). SciELO. Retrieved January 21, 2026, from [Link]

- Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. (2025). BMC Chemistry.

-

Suzuki–Miyaura Coupling. (2016). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (2004). Indian Journal of Chemistry. Retrieved January 21, 2026, from [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes [organic-chemistry.org]

- 5. books.rsc.org [books.rsc.org]

- 6. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-7,8-dimethyl-3-phenylquinoline

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. Specifically, quinolines substituted with a halogen at the C2 position and an aryl group at the C3 position are highly valued synthetic intermediates. The 2-chloro group serves as a versatile leaving group for nucleophilic substitution and a handle for transition-metal-catalyzed cross-coupling reactions, while the 3-phenyl moiety is a key pharmacophore in various biologically active molecules. This guide provides a comprehensive overview of the principal synthetic pathways to obtain 2-Chloro-7,8-dimethyl-3-phenylquinoline , designed for researchers and professionals in organic synthesis and drug development. We will explore multiple strategic approaches, delving into the mechanistic rationale behind each and providing field-proven experimental insights.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic precursors. Three primary pathways emerge from this analysis, each offering distinct advantages in terms of starting material availability, convergency, and control of regiochemistry.

Pathway 1: Conrad-Limpach Cyclization Followed by Chlorination (Recommended)

This two-stage approach is arguably the most robust and reliable strategy. It involves the initial construction of the corresponding quinolin-2(1H)-one (a tautomer of 2-hydroxyquinoline), which is then converted to the final product via a well-established chlorination reaction. This method provides excellent control over the substitution pattern.

Stage 1: Synthesis of 7,8-Dimethyl-3-phenyl-2(1H)-quinolinone

The core of this stage is the Conrad-Limpach synthesis, a thermal condensation reaction between an aniline and a β-ketoester.[1][2]

Mechanism & Rationale

The reaction proceeds in two key steps:

-

Anil Condensation: 3,4-Dimethylaniline reacts with the keto-group of ethyl benzoylacetate under milder conditions to form an enamine intermediate (an alkyl β-arylaminocrotonate). This step is favored over amide formation at moderate temperatures.

-

Thermal Cyclization: The enamine intermediate undergoes an intramolecular electrophilic substitution at high temperatures (typically >200 °C). The aromatic ring attacks the ester carbonyl, followed by the elimination of ethanol to form the heterocyclic ring.[3] The use of a high-boiling, inert solvent like Dowtherm A or mineral oil is crucial for achieving the necessary temperature for efficient cyclization.

Detailed Experimental Protocol: Stage 1

-

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 3,4-dimethylaniline (1.0 eq), ethyl benzoylacetate (1.05 eq), and toluene. Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation.

-

Remove the toluene under reduced pressure to yield the crude enamine intermediate.

-

Cyclization: Add the crude enamine to a suitable high-boiling solvent (e.g., Dowtherm A) preheated to 250-260 °C.

-

Maintain the temperature for 30-60 minutes. The reaction progress can be monitored by TLC.

-

Allow the mixture to cool to below 100 °C and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the product.

-

Collect the solid product by filtration, wash with hexane, and recrystallize from a suitable solvent like ethanol or acetic acid to afford pure 7,8-dimethyl-3-phenyl-2(1H)-quinolinone.

Stage 2: Chlorination of 7,8-Dimethyl-3-phenyl-2(1H)-quinolinone

The conversion of the quinolinone to the 2-chloroquinoline is a standard transformation achieved with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4][5]

Mechanism & Rationale

The quinolinone, existing in its lactam form, is first activated by POCl₃. The lone pair on the carbonyl oxygen attacks the phosphorus atom, leading to a phosphorylated intermediate. This phosphorylation makes the oxygen a good leaving group. A chloride ion (from POCl₃) then acts as a nucleophile, attacking the C2 position and displacing the phosphorylated oxygen to yield the aromatic 2-chloroquinoline product.[5] The reaction is typically run neat or with a catalytic amount of a base like N,N-dimethylaniline to facilitate the process.

Detailed Experimental Protocol: Stage 2

-

In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize evolved HCl), place the 7,8-dimethyl-3-phenyl-2(1H)-quinolinone (1.0 eq).

-

Carefully add an excess of phosphorus oxychloride (POCl₃, 3-5 eq).

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Work-up (Critical Step): Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This quenches the excess POCl₃ in a highly exothermic reaction.

-

Neutralize the acidic aqueous solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is ~7-8.

-

The solid product will precipitate. Collect the crude product by filtration.

-

Wash the solid thoroughly with water to remove any inorganic salts.

-

Purify the crude this compound by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from ethanol to yield the final product.

| Parameter | Stage 1: Conrad-Limpach | Stage 2: Chlorination |

| Key Reagents | 3,4-Dimethylaniline, Ethyl Benzoylacetate | Phosphorus Oxychloride (POCl₃) |

| Solvent | Toluene (condensation), Dowtherm A (cyclization) | Neat POCl₃ |

| Temperature | Reflux (~110°C), then 250-260°C | Reflux (~110°C) |

| Catalyst | p-Toluenesulfonic acid (catalytic) | N/A (Reagent is the medium) |

| Work-up | Precipitation/Filtration | Ice quench, Neutralization, Filtration |

Pathway 2: Friedländer Annulation

The Friedländer synthesis is a convergent and atom-economical method that constructs the quinoline ring in a single cyclization step from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene ketone.[6][7]

Mechanism & Rationale

This pathway involves an initial base- or acid-catalyzed aldol condensation between the 2-aminoaryl ketone (e.g., 2-amino-3,4-dimethylacetophenone) and the enolizable ketone (e.g., phenylacetone). This is followed by an intramolecular cyclization via Schiff base formation (condensation between the amino group and the remaining carbonyl) and subsequent dehydration to form the aromatic quinoline ring.[8][9] The product of this reaction would be the quinolinone precursor, which then requires chlorination as described in Pathway 1, Stage 2.

Proposed Precursors:

-

Aryl Component: 2-Amino-3,4-dimethylacetophenone

-

Methylene Component: Phenylacetone

General Experimental Protocol

-

Combine the 2-amino-3,4-dimethylacetophenone (1.0 eq) and phenylacetone (1.1 eq) in a suitable solvent such as ethanol.

-

Add a catalyst. For base-catalyzed conditions, use potassium hydroxide or piperidine. For acid-catalyzed conditions, use p-toluenesulfonic acid.

-

Heat the mixture to reflux for 6-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude 7,8-dimethyl-3-phenyl-2(1H)-quinolinone by column chromatography or recrystallization.

-

Proceed with the chlorination step as detailed in Pathway 1, Stage 2.

Pathway 3: Vilsmeier-Haack Reaction and Post-Modification

This pathway begins with a well-documented method for synthesizing a related quinoline and then employs a series of functional group interconversions to arrive at the target molecule. While less direct, it relies on a highly reliable initial ring-forming reaction.

Stage 1: Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction provides an efficient route to 2-chloro-3-formylquinolines directly from acetanilides.[10] The Vilsmeier reagent, a chloroiminium salt, is pre-formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reagent acts as both the formylating agent and the cyclizing agent.

Protocol Reference

The synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is achieved by reacting N-(2,3-dimethylphenyl)acetamide with a Vilsmeier reagent prepared from POCl₃ and DMF, followed by heating.[10]

Stage 2: Conversion of the 3-Carbaldehyde to a 3-Phenyl Group

This transformation is a multi-step process requiring careful execution of standard organic reactions.

Proposed Synthetic Sequence

-

Grignard Reaction: The aldehyde is reacted with a phenyl Grignard reagent (phenylmagnesium bromide, PhMgBr) to form a secondary alcohol.[11][12] This reaction adds the necessary phenyl ring and creates a new stereocenter.

-

Oxidation: The resulting secondary alcohol is oxidized to the corresponding ketone using a standard oxidant like pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Deoxygenation (Reduction): The final and most challenging step is the removal of the ketone carbonyl. A Wolff-Kishner (hydrazine, strong base) or Clemmensen (zinc amalgam, strong acid) reduction could be employed, though the harsh conditions may not be compatible with the quinoline ring. A milder alternative is the Barton-McCombie deoxygenation of the alcohol intermediate.

This pathway is presented as a viable, albeit lengthy, alternative. Its primary drawback is the multi-step nature of the post-modification sequence, which can lead to lower overall yields compared to the more convergent cyclization strategies.

Conclusion and Recommendations

Three distinct and scientifically sound pathways for the synthesis of This compound have been presented.

-

Pathway 1 (Conrad-Limpach/Chlorination) is highly recommended for its reliability, scalability, and the high degree of control over the final substitution pattern. The two-stage process allows for purification of the quinolinone intermediate, ensuring a clean substrate for the final chlorination step.

-

Pathway 2 (Friedländer Annulation) offers a more convergent approach to the quinolinone intermediate and is an excellent alternative, provided the requisite 2-amino-3,4-dimethylacetophenone is readily available.

-

Pathway 3 (Vilsmeier-Haack/Modification) is a plausible but less efficient route. It is a valuable intellectual exercise in synthetic planning but would likely result in a lower overall yield due to the number of steps involved in the functional group interconversion.

The choice of pathway will ultimately depend on starting material availability, desired scale, and the specific capabilities of the research laboratory. For developmental work, the robustness of Pathway 1 makes it the superior choice.

References

-

Vaishali, et al. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. organic-chemistry.org. [Link]

-

Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

-

Guchhait, S. K., et al. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. [Link]

-

TMP Chem. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]

-

Abrunhosa-Thomas, I., et al. (2018). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules. [Link]

-

Al-dujaili, A. H. (2023). Synthesis of 3‐phenylquinoline (253) and its derivatives from aniline... ResearchGate. [Link]

-

Kumar, A., et al. (2015). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. ResearchGate. [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]

-

Kumar, D., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. [Link]

-

Wikipedia. (n.d.). Knorr quinoline synthesis. Wikipedia. [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

-

Larkin, J., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules. [Link]

-

Severinsen, R. (2019). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Massey University. [Link]

-

MDPI. (2021). One-Pot Synthesis of 7, 7-Dimethyl-4-Phenyl-2-Thioxo-2,3,4,6,7, 8-Hexahydro-1H-Quinazoline-5-OnesUsing Zinc Ferrite Nanocatalyst and Its Bio Evaluation. MDPI. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Dunn, J. S., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. [Link]

-

Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Simo, M., et al. (2021). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... ResearchGate. [Link]

-

Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

OC-TV. (2021). Generation and Reaction of a Grignard Reagent. YouTube. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

El-Kaderi, S., & El-Shall, M. S. (2006). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. Organic Letters. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

-

El-Dean, A. M. K., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

-

Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent. Indian Chemical Society. [Link]

-

ResearchGate. (2021). (PDF) One-Pot Synthesis of 7, 7-Dimethyl-4-Phenyl-2-Thioxo-2,3,4,6,7, 8-Hexahydro-1H-Quinazoline-5-OnesUsing Zinc Ferrite Nanocatalyst and Its Bio Evaluation. ResearchGate. [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of halobenzene and phenylboronic acid. ResearchGate. [Link]

- Google Patents. (n.d.). CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives.

-

Wiley Online Library. (n.d.). Knorr Quinoline Synthesis. Wiley Online Library. [Link]

-

Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]

-

International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. chemijournal.com. [Link]

-

ResearchGate. (n.d.). Synthesis of quinoline via Friedlander reaction using 2‐aminoaryl... ResearchGate. [Link]

-

Scribd. (n.d.). Conrad-Limpach Reaction. Scribd. [Link]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]

-

Chemistry lover. (2019). Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]

-

Ozkan, A., & Balci, F. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. [Link]

-

Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]

-

Caliendo, G., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. [Link]

Sources

- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. researchgate.net [researchgate.net]

- 9. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to 2-Chloro-7,8-dimethyl-3-phenylquinoline: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 2-Phenylquinoline Scaffold

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. When functionalized with a phenyl group at the 2-position, the resulting 2-phenylquinoline scaffold exhibits a remarkable spectrum of biological activities, including potent anticancer, antiviral, and antimicrobial properties.[1] This guide focuses on a specific, strategically substituted derivative: 2-Chloro-7,8-dimethyl-3-phenylquinoline (CAS No. 1031928-21-8).

The strategic placement of substituents on this core structure—a chloro group at the reactive C2 position, a phenyl ring at C3, and dimethyl groups at C7 and C8—offers a unique combination of electronic and steric properties. These features make it a compelling candidate for further investigation and a versatile building block in the design of novel therapeutic agents. This document provides a comprehensive overview of its synthesis, predicted physicochemical properties, chemical reactivity, and potential applications in drug discovery, grounded in established chemical principles and data from closely related analogues.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through a logical sequence of well-established organic reactions. A highly plausible and efficient pathway involves a two-step process: the initial formation of a quinoline core via the Vilsmeier-Haack reaction, followed by the introduction of the C3-phenyl group. A more direct, alternative route utilizing a Suzuki-Miyaura cross-coupling reaction is also a primary strategy for forming the C-C bond between the quinoline core and the phenyl group.

Method 1: Vilsmeier-Haack Cyclization followed by Phenylation (Conceptual)

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds to form, in this case, a 2-chloro-3-formylquinoline intermediate.[2][3][4][5][6]

Step 1: Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

The synthesis begins with the reaction of N-(2,3-dimethylphenyl)acetamide with a Vilsmeier-Haack adduct, prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The acetanilide provides the nitrogen and part of the pyridine ring, while the dimethylaniline precursor dictates the substitution pattern on the benzo- part of the quinoline. The Vilsmeier reagent acts as both the cyclizing agent and the source of the C2-chloro and C3-formyl groups.[7][8]

Experimental Protocol: Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde [7][8]

-

Preparation of the Vilsmeier-Haack Adduct: In a flask cooled to 0 °C (273 K), slowly add phosphorus oxychloride (7.0 mmol) to N,N-dimethylformamide (3.0 mmol) with stirring.

-

Reaction with Acetanilide: To the prepared adduct, add N-(2,3-dimethylphenyl)acetamide (1.0 mmol).

-

Cyclization: Heat the reaction mixture to 80 °C (353 K) and maintain for 15 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, carefully pour the reaction mixture onto crushed ice.

-

Isolation: Collect the resulting white precipitate by filtration and dry thoroughly.

-

Purification: Purify the crude product by recrystallization from a petroleum ether/ethyl acetate mixture to yield 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde.

Step 2: Conversion of the Aldehyde to the Phenyl Group (Conceptual)

While not directly reported for this specific molecule, the conversion of the 3-formyl group to a 3-phenyl group could be achieved through several standard organic transformations, such as a Wittig reaction followed by reduction, or more likely, a decarbonylative coupling reaction. However, a more direct synthetic approach is generally preferred in medicinal chemistry for efficiency.

Method 2: Suzuki-Miyaura Cross-Coupling for Direct Phenylation (Proposed High-Yield Strategy)

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of C-C bonds, particularly for creating biaryl systems.[9] This approach would involve the coupling of a suitably halogenated quinoline precursor with phenylboronic acid.

Conceptual Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine the 2-chloro-3-iodo (or bromo)-7,8-dimethylquinoline precursor (1.0 equiv.), phenylboronic acid (1.3 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 equiv.).[10][11]

-

Solvent: Add an anhydrous solvent system, for example, a mixture of dioxane and water (3:1 v/v).[10]

-

Reaction Conditions: Heat the mixture with stirring at 80-90 °C for 18-48 hours, monitoring the reaction by TLC.[10]

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

Workflow for Proposed Synthesis via Suzuki-Miyaura Coupling

Caption: Derivatization of the core molecule via SNAr.

Potential Applications in Drug Development

The 2-phenylquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2-phenylquinoline derivatives. [1][12]These compounds can exert their effects through various mechanisms, including:

-

Targeting G-Quadruplexes: Certain 2-phenylquinolines have been shown to bind to and stabilize G-quadruplex structures in telomeres and oncogene promoters, leading to the inhibition of cancer cell proliferation. [1]* Tubulin Polymerization Inhibition: Some derivatives act as microtubule-targeting agents, disrupting the cell cycle and inducing apoptosis. [13]* Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors, and 2-phenylquinoline derivatives could potentially be developed as inhibitors of specific kinases involved in cancer signaling pathways.

Antiviral Activity

Recent research has highlighted the potential of 2-phenylquinolines as broad-spectrum antiviral agents. A study on SARS-CoV-2 identified 2-phenylquinoline analogues as promising hits, with some derivatives showing low micromolar activity against the virus. [14][15][16][17][18]The mechanism of action for some of these compounds was linked to the inhibition of viral helicase (nsp13), a highly conserved enzyme among coronaviruses. [15][16]This suggests that this compound could serve as a valuable starting point for the development of novel pan-coronavirus inhibitors.

Conclusion

This compound represents a strategically designed molecule with significant potential in the field of drug discovery. Its synthesis is achievable through robust and well-documented synthetic methodologies like the Vilsmeier-Haack reaction and Suzuki-Miyaura cross-coupling. The inherent reactivity of the C2-chloro position provides a versatile platform for the generation of diverse chemical libraries for SAR exploration. Given the established anticancer and antiviral activities of the broader 2-phenylquinoline class, this particular derivative warrants further investigation as a promising scaffold for the development of next-generation therapeutic agents.

References

-

Sabatino, M., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(5), 855–864. [Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry. [Link]

-

Sabatino, M., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. [Link]

-

Sabatino, M., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. PubMed. [Link]

-

Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. (2022). ResearchGate. [Link]

-

New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (2019). Molecules. [Link]

-

Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. (2021). Bentham Science. [Link]

-

Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. (2022). ACS Publications. [Link]

-

Mphahlele, M. J., & Mphahlele, M. M. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 15(10), 7423–7437. [Link]

-

One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (2010). Sci-Hub. [Link]

-

2-Chloroquinoline. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies. [Link]

-

Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. (2012). ResearchGate. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

-

Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. (2022). ResearchGate. [Link]

-

Article. (2022). SciSpace. [Link]

-

Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. (2016). Analytical Chemistry. [Link]

-

Khan, F. N., et al. (2009). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2709. [Link]

-

Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2021). Green Chemistry. [Link]

-

Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. (2012). ResearchGate. [Link]

-

Spectroscopy Data for Undergraduate Teaching. (2023). Journal of Chemical Education. [Link]

-

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. (2009). ResearchGate. [Link]

-

Khan, F. N., et al. (2009). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(1), o200. [Link]

-

Phase Transition Thermodynamic Properties Of 2-Methylquinoline, 2- Chloroquinoline And 2-Phenylquinoline Case. (2023). ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. chemijournal.com [chemijournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sci-Hub. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids / Molecules, 2010 [sci-hub.box]

- 12. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. eurekaselect.com [eurekaselect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Chloro-7,8-dimethyl-3-phenylquinoline

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Chloro-7,8-dimethyl-3-phenylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from closely related analogues to project its properties and propose robust experimental protocols for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers embarking on studies involving this molecule, enabling a more informed approach to its handling, analysis, and application.

Introduction and Molecular Overview

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications, most notably in the development of therapeutic agents. The fusion of a benzene ring and a pyridine ring bestows upon the quinoline scaffold a unique electronic and structural profile, making it a privileged structure in medicinal chemistry. The introduction of various substituents allows for the fine-tuning of its physicochemical and biological properties.

This compound incorporates several key features: a chloro-group at the 2-position, which is a common reactive handle for further functionalization; two methyl groups on the benzene ring at positions 7 and 8, which can influence solubility and steric interactions; and a phenyl group at the 3-position, which significantly impacts the molecule's conformation and potential for π-π stacking interactions. While specific applications for this exact molecule are not yet widely documented, its structural motifs are present in compounds investigated for their anti-coronavirus and other biological activities.[1]

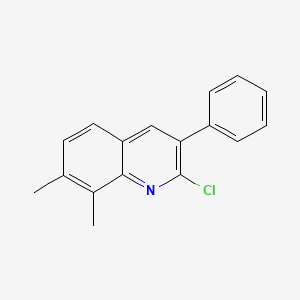

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Characteristics

| Property | This compound (Predicted) | 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde[2] | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline[3] | 2-Chloro-3,8-dimethylquinoline[4][5] |

| Molecular Formula | C₁₇H₁₄ClN | C₁₂H₁₀ClNO | C₁₂H₁₂ClNO | C₁₁H₁₀ClN |

| Molecular Weight | 267.75 g/mol | 219.66 g/mol | 221.68 g/mol | 191.66 g/mol |

| Melting Point | Solid at room temperature, likely >100 °C | Not explicitly stated, synthesized as a white product | Not explicitly stated, synthesized as colorless crystals | Solid form |

| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents. Low aqueous solubility. | Soluble in petroleum ether/ethyl acetate mixture | Soluble in ethyl acetate and chloroform | Not specified |

| Appearance | Likely a crystalline solid | White product | Colorless crystals | Solid |

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through a multi-step process, leveraging well-established reactions in quinoline chemistry. A plausible synthetic route is outlined below.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

This initial step is based on the well-documented Vilsmeier-Haack reaction, which is a reliable method for the formylation and cyclization of acetanilides to form 2-chloro-3-formylquinolines.[2]

Protocol:

-

Preparation of the Vilsmeier Reagent: In a flask cooled to 0 °C, add N,N-dimethylformamide (DMF). Slowly add phosphorus oxychloride (POCl₃) dropwise while stirring. Maintain the temperature below 5 °C.

-

Reaction with Acetanilide: To the prepared Vilsmeier reagent, add N-(2,3-dimethylphenyl)acetamide.

-

Heating and Cyclization: The reaction mixture is then heated to approximately 80-90 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled and carefully poured onto crushed ice with vigorous stirring.

-

Isolation and Purification: The resulting precipitate, 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as a petroleum ether/ethyl acetate mixture.[2]

Step 2: Suzuki Coupling for Phenyl Group Introduction

The introduction of the phenyl group at the 3-position can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Protocol:

-

Reaction Setup: In a reaction vessel, dissolve 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde and phenylboronic acid in a suitable solvent mixture, such as toluene and ethanol.

-

Addition of Catalyst and Base: Add a palladium catalyst (e.g., Pd(PPh₃)₄) and an aqueous solution of a base (e.g., Na₂CO₃).

-

Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product, this compound, can be purified by column chromatography on silica gel.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should reveal characteristic signals for the aromatic protons on the quinoline and phenyl rings, as well as singlets for the two methyl groups.

-

¹³C NMR will provide information on the number and types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Melting Point Analysis: A sharp melting point range will indicate the purity of the compound.

Potential Applications and Future Research

Given the pharmacological importance of the quinoline scaffold, this compound holds potential for investigation in several areas of drug discovery. The presence of the 2-chloro substituent makes it an ideal precursor for the synthesis of a library of derivatives by nucleophilic substitution, allowing for the exploration of structure-activity relationships.

Future research could focus on:

-

Derivatization: Synthesizing a series of analogues by replacing the chloro group with various amines, thiols, or alcohols to explore their biological activities.

-